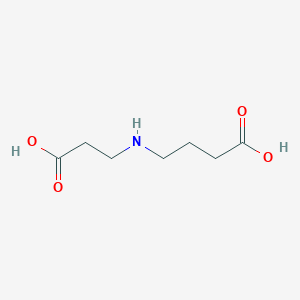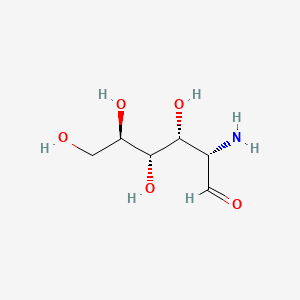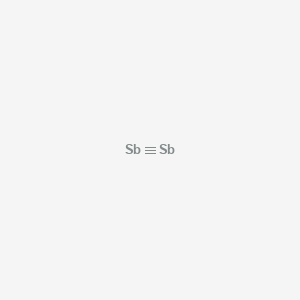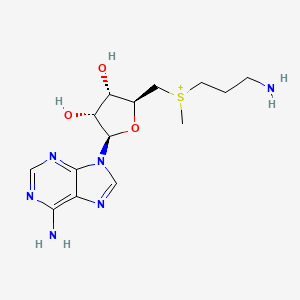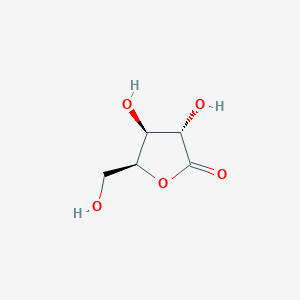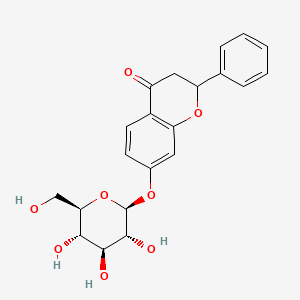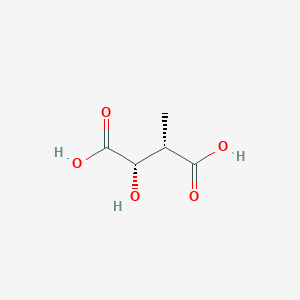
11,12-Dimethoxydihydrokawain
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,12-Dimethoxydihydrokawain, also known as 7,8-dihydro-11,12-dimethoxykawain, is a kavalactone found in the roots of the kava plant (Piper methysticum). Kavalactones are a class of lactone compounds known for their psychoactive and sedative properties. This compound is one of the many derivatives of kawain, a major kavalactone, and is characterized by its unique chemical structure and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Dimethoxydihydrokawain typically involves the use of veratraldehyde as a starting material. The synthetic route includes several steps such as condensation, reduction, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the compound can be produced on a larger scale using similar synthetic routes with adjustments to reaction conditions to accommodate larger volumes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 11,12-Dimethoxydihydrokawain undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated lactones .
Scientific Research Applications
11,12-Dimethoxydihydrokawain has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of kavalactones and their derivatives. It is also employed in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and anxiolytic effects.
Medicine: Explored for its potential therapeutic applications in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the formulation of dietary supplements and herbal products derived from kava .
Mechanism of Action
The mechanism of action of 11,12-Dimethoxydihydrokawain involves its interaction with various molecular targets and pathways. The compound is known to modulate the activity of neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors, which play a crucial role in its sedative and anxiolytic effects. Additionally, it may influence the activity of ion channels and enzymes involved in neurotransmitter metabolism .
Comparison with Similar Compounds
Kawain: A major kavalactone with similar psychoactive properties.
Dihydrokawain: Another kavalactone derivative with comparable biological activities.
Methysticin: A kavalactone known for its sedative and anxiolytic effects .
Uniqueness: 11,12-Dimethoxydihydrokawain is unique due to its specific chemical structure, which includes methoxy groups at positions 11 and 12. This structural feature contributes to its distinct biological activities and pharmacological profile compared to other kavalactones .
Properties
CAS No. |
38146-60-0 |
|---|---|
Molecular Formula |
C16H20O5 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
(2S)-2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C16H20O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h5,7-8,10,12H,4,6,9H2,1-3H3/t12-/m0/s1 |
InChI Key |
HEURTYMJWQPWNN-LBPRGKRZSA-N |
SMILES |
COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC |
Isomeric SMILES |
COC1=CC(=O)O[C@H](C1)CCC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
COC1=CC(=O)OC(C1)CCC2=CC(=C(C=C2)OC)OC |
melting_point |
124-125°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


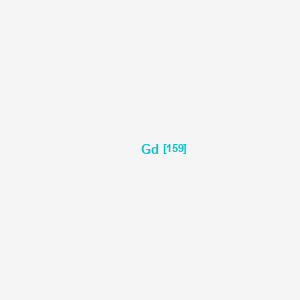


![(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B1203565.png)

